Cas no 877149-05-8 (4-Bromo-2-methoxy-6-methylbenzonitrile)

4-Bromo-2-methoxy-6-methylbenzonitrile is a substituted benzonitrile derivative featuring bromo, methoxy, and methyl functional groups at the 4, 2, and 6 positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its bromo substituent enables further functionalization via cross-coupling reactions, while the electron-donating methoxy group enhances reactivity in electrophilic substitutions. The methyl group contributes to steric and electronic modulation, making it useful in the design of complex molecules. The nitrile moiety offers additional synthetic flexibility, allowing conversion to carboxylic acids, amides, or heterocycles. This compound is valued for its well-defined reactivity and utility in constructing structurally diverse targets.
4-Bromo-2-methoxy-6-methylbenzonitrile structure
877149-05-8 structure
Product Name:4-Bromo-2-methoxy-6-methylbenzonitrile
CAS No:877149-05-8
MF:C9H8BrNO
MW:226.06992149353
CID:2093295
PubChem ID:45480384
Update Time:2025-06-14

4-Bromo-2-methoxy-6-methylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-methoxy-6-methylbenzonitrile
    • 4-Bromo-2-methoxy-6-methylbenzonitrile (ACI)
    • 4-Bromo-2-methoxy-6-methyl benzonitrile
    • MFCD19105196
    • 877149-05-8
    • D72079
    • CS-0101198
    • SCHEMBL2024385
    • CKB14905
    • SY040593
    • PHLGGJVINWUJRP-UHFFFAOYSA-N
    • CS-16600
    • AKOS025287167
    • 4-bromo-2-methoxy-6-methyl-benzonitrile
    • DB-316321
    • Inchi: 1S/C9H8BrNO/c1-6-3-7(10)4-9(12-2)8(6)5-11/h3-4H,1-2H3
    • InChI Key: PHLGGJVINWUJRP-UHFFFAOYSA-N
    • SMILES: N#CC1C(C)=CC(Br)=CC=1OC

Computed Properties

  • Exact Mass: 224.97893g/mol
  • Monoisotopic Mass: 224.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 33Ų

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4-Bromo-2-methoxy-6-methylbenzonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  cooled; 30 min, 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
1.3 Reagents: Sodium cyanide Solvents: Water ;  cooled
1.4 Solvents: Toluene ;  0 °C; 1 h, 0 °C; 2 h, rt; 1 h, 50 °C
Reference
Synthesis and Biological Evaluation of 8-Aminomethyltetracycline Derivatives as Novel Antibacterial Agents
Clark, Roger B.; et al, Journal of Medicinal Chemistry, 2013, 56(20), 8112-8138

4-Bromo-2-methoxy-6-methylbenzonitrile Raw materials

4-Bromo-2-methoxy-6-methylbenzonitrile Preparation Products

4-Bromo-2-methoxy-6-methylbenzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:877149-05-8)4-Bromo-2-methoxy-6-methylbenzonitrile
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Quantity:100mg/250mg/1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:35
Price ($):178.0/307.0/640.0/1383.0/2352.0
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Additional information on 4-Bromo-2-methoxy-6-methylbenzonitrile

Comprehensive Overview of 4-Bromo-2-methoxy-6-methylbenzonitrile (CAS No. 877149-05-8)

4-Bromo-2-methoxy-6-methylbenzonitrile (CAS No. 877149-05-8) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its molecular structure, featuring a bromine substituent, methoxy group, and nitrile functionality, makes it a versatile building block for constructing complex molecules. This compound has garnered significant attention due to its role in developing drug candidates and crop protection agents, aligning with current trends in sustainable chemistry and precision agriculture.

The growing demand for high-purity intermediates like 4-Bromo-2-methoxy-6-methylbenzonitrile reflects the pharmaceutical industry's focus on targeted therapies and small-molecule drugs. Researchers frequently search for "synthesis methods for brominated benzonitriles" or "applications of methoxy-substituted nitriles," highlighting its relevance in modern organic chemistry. Its stability under mild reaction conditions further enhances its appeal for catalytic cross-coupling reactions, a hot topic in green chemistry.

From an analytical perspective, CAS No. 877149-05-8 exhibits distinct spectroscopic properties, such as characteristic NMR peaks and mass fragmentation patterns, which are critical for quality control in industrial production. Recent publications have explored its use in metal-organic frameworks (MOFs) and photoactive materials, addressing the surge in interest for energy storage solutions and smart coatings. These applications respond to frequent search queries like "functional materials derived from benzonitrile derivatives."

In agrochemical research, the compound's methyl-bromine synergy contributes to herbicidal activity, making it a subject of studies on "eco-friendly pesticide design." Its low mammalian toxicity profile, as evidenced by preliminary assays, aligns with the global push for safer crop inputs. Regulatory databases often cite its environmental fate parameters, a key consideration for researchers investigating "biodegradable chemical scaffolds."

Handling 4-Bromo-2-methoxy-6-methylbenzonitrile requires standard laboratory precautions, with particular attention to its crystalline form and solubility in polar aprotic solvents. Industrial scale-up processes typically employ continuous flow chemistry techniques to optimize yield—a response to the frequent search term "large-scale production of halogenated nitriles." Recent patent filings describe novel purification methods using supercritical fluid extraction, addressing purity concerns raised in pharmaceutical grade applications.

The compound's structure-activity relationships have been extensively studied in medicinal chemistry, particularly for kinase inhibitor development. Computational chemists frequently model its electron-withdrawing effects when designing EGFR-targeting molecules, a trending topic in cancer research forums. These investigations often reference its hydrogen bonding capacity and lipophilicity metrics, crucial for bioavailability optimization.

Emerging applications in electronic materials leverage the compound's conjugated π-system, with studies demonstrating its utility in organic semiconductor dopants. This connects to popular searches about "nitrile-containing conductive polymers." The methoxy group's steric influence also makes it valuable for asymmetric synthesis templates, particularly in chiral auxiliary design for enantioselective catalysis.

Quality specifications for CAS 877149-05-8 typically require ≥98% purity by HPLC analysis, with strict limits on brominated byproducts. Analytical certificates often include residual solvent profiles and thermogravimetric data, addressing industry demands for comprehensive characterization. These parameters are critical for compliance with ICH guidelines, a recurring theme in regulatory chemistry discussions.

Future research directions may explore its potential in bioconjugation chemistry or as a precursor for fluorescent tags, areas gaining traction in diagnostic probe development. The compound's balanced reactivity-selectivity profile continues to inspire innovations across multiple disciplines, from peptide modification to nanomaterial functionalization, positioning it as a valuable asset in contemporary chemical research.

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(CAS:877149-05-8)4-Bromo-2-methoxy-6-methylbenzonitrile
A862452
Purity:99%/99%/99%/99%/99%
Quantity:100mg/250mg/1g/5g/10g
Price ($):178.0/307.0/640.0/1383.0/2352.0
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